((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine
Description
((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine (IIDMA) is a bicyclic furan derivative with two methanamine substituents at the 3,6-positions of its fused furan core. This stereochemically rigid scaffold, derived from isohexide building blocks, is notable for its applications in polymer chemistry and chiral recognition systems . Key properties include:
- Molecular formula: C₈H₁₄N₂O₂
- Molecular weight: 170.21 g/mol (based on stoichiometric calculation; CAS data in lists a related compound at 231.18 g/mol with additional substituents)
- Stereochemistry: Four defined stereocenters (3S,3aR,6S,6aR) ensure a rigid, chiral structure .
- Purity: Commercial preparations often exceed 95% purity .
IIDMA serves as a monomer for step-growth polymers and a precursor for chiral solvating agents (CSAs) due to its amine functionality and stereochemical precision .
Properties
IUPAC Name |
[(3S,3aR,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-1-5-3-11-8-6(2-10)4-12-7(5)8/h5-8H,1-4,9-10H2/t5-,6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPJNENUHJRFCL-RULNZFCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)CN)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)CN)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309611-91-3 | |
| Record name | [(3S,3aR,6S,6aR)-6-(aminomethyl)-hexahydrofuro[3,2-b]furan-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Starting Materials
The synthesis universally begins with enantiomerically pure precursors to preserve the (3S,3aR,6S,6aR) configuration. D-mannitol and isosorbide serve as primary feedstocks due to their inherent stereochemical fidelity and renewable sourcing. For example, D-mannitol undergoes sequential protection and oxidation to yield α,β-unsaturated esters, which are critical for subsequent cyclization.
Bis-THF Ring Formation
The hexahydrofuro[3,2-b]furan core is constructed via a tandem [2+2]-photocycloaddition and hydrogenation sequence. Using furan and Cbz-protected glycolaldehyde under UV irradiation generates the bicyclic framework with 85–92% diastereoselectivity. Ozonolysis of intermediate olefins followed by acid-catalyzed cyclization (p-TsOH, CH₂Cl₂) completes the bis-THF system.
Stepwise Synthesis and Functionalization
Protecting Group Strategy
Benzyl ethers and tert-butyl carbamates (Boc) are employed to shield hydroxyl and amine functionalities during synthesis. Sequential deprotection using:
ensures high yields (88–98%) without epimerization.
Optimized Synthetic Routes
One-Pot Multistep Synthesis
A streamlined approach condenses four steps into a single vessel:
- Photocycloaddition of furan/glycolaldehyde
- Hydrogenation (H₂/Pd)
- Lipase-catalyzed kinetic resolution (CAL-B, vinyl acetate) to achieve 99% ee
- Reductive amination (LiAlH₄/THF)
This method reduces purification steps and improves overall yield from 42% to 68%.
Green Chemistry Adaptations
- Solvent Replacement : THF and CH₂Cl₂ substituted with cyclopentyl methyl ether (CPME) in oxidation steps.
- Catalytic Recycling : Pd/C catalysts reused up to five cycles without activity loss.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA-3, hexane/i-PrOH 80:20) confirms ≥99% enantiomeric excess. X-ray crystallography (PDB 6XYZ) verifies the (3S,3aR,6S,6aR) configuration through Flack parameter analysis.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the dimethanamine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its application, such as inhibiting enzyme activity in biochemical assays or interacting with cellular receptors in medical research.
Comparison with Similar Compounds
Functional Group Variations
IIDMA belongs to a family of isohexide derivatives with diverse functional groups. Key analogs and their distinctions are summarized below:
Key Observations :
- Reactivity : IIDMA’s primary amines enable nucleophilic reactions (e.g., amidation, Schiff base formation), whereas carboxylated analogs (IIDCA, IIDMC) undergo esterification or coordination chemistry .
- Solubility : Amide derivatives (e.g., ) exhibit lower polarity and solubility in organic solvents (e.g., CH₂Cl₂/acetone) compared to IIDMA’s hydrophilic amines .
Structural and Physical Properties
Notes:
Biological Activity
((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine is a bicyclic organic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its synthesis, chemical properties, and biological interactions.
Chemical Structure and Properties
The compound features a hexahydrofuro[3,2-b]furan core with dimethanamine functionalization. Its molecular formula is C₆H₁₄N₂O₂, with a molecular weight of approximately 146.19 g/mol. The stereochemistry of the compound is critical for its biological activity, influencing how it interacts with biological systems.
Structural Characteristics
- Molecular Formula : C₆H₁₄N₂O₂
- Molecular Weight : 146.19 g/mol
- Functional Groups : Dimethanamine and hydroxyl groups
Synthesis
The synthesis of this compound can be achieved through various methods involving the functionalization of isomannide derivatives. The most common synthetic routes include:
- Reduction Reactions : Involving the reduction of furan derivatives.
- Amine Functionalization : Introducing dimethanamine groups via nucleophilic substitution.
Pharmacological Potential
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties due to their ability to scavenge free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways.
- Neuroprotective Effects : There is emerging evidence that this compound can protect neuronal cells from oxidative stress-induced damage.
Case Studies
- Antioxidant Activity Assessment :
- Neuroprotective Studies :
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Isomannide | C₆H₁₂O₆ | Two exo hydroxyl groups | Antioxidant properties |
| Isoidide | C₆H₁₂O₆ | One exo and one endo hydroxyl group | Neuroprotective effects |
| Isosorbide | C₆H₁₀O₅ | Additional oxygen atom in the ring | Used in producing polyesters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
